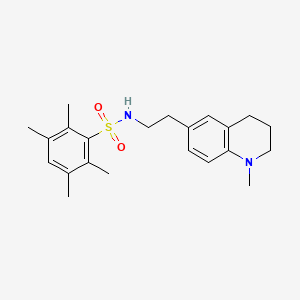

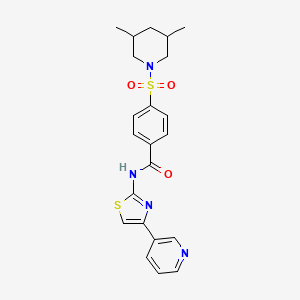

![molecular formula C10H6FN3O B2508662 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 331443-90-4](/img/structure/B2508662.png)

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is a biologically active molecule . It has been studied both theoretically and experimentally . This compound has been evaluated as a new inhibitor of hepatitis B .

Synthesis Analysis

A method for the synthesis of “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” has been developed . The title compound was crystallized from acetonitrile .Molecular Structure Analysis

The single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .Physical And Chemical Properties Analysis

The methoxy group was slightly non-coplanar to the aromatic cycle (the C25-O2-C24-C23 torsion angle was 8.7 (7)°) despite the essential repulsion between hydrogen atoms of the methyl group and cyclic atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis and Hepatitis B Virus Inhibition : A study detailed the synthesis of a specific derivative of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one and evaluated its inhibitory activity against Hepatitis B virus (HBV). This compound demonstrated nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).

Efficient Synthesis Methodology : Another research focused on developing an efficient synthesis approach for 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. The study emphasized the ecological method used for the key compound isothiocyanate, replacing a potential air pollutant (thiophosgene) (Barone & Catalfo, 2017).

Pd-Catalyzed Synthesis of Core Structures : Another paper reported the synthesis of various core structures including pyrimido[4,5-b] and [5,4-b]indoles using Pd-catalyzed amidation and cyclizations (Kumar, Rao, & Nagarajan, 2012).

Pharmaceutical and Biological Research

Anticancer Activity : A study synthesized novel coumarins with pyrimidine, pyrazole, and pyrimido[5,4-b]indole moieties and screened them for anticancer activity. One derivative showed significant activity against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).

Antiviral Activity : Research on sugar-modified pyrimido[4,5-b]indole nucleosides showed that some derivatives exhibited notable anti-HCV and anti-dengue activities (Konč et al., 2017).

Antibacterial and Anticancer Effects : A novel series of indol-5,8-pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for antibacterial and anticancer activities. Some showed effective antibacterial activity against tested pathogens and cytotoxicity against various cancer cell lines (Venkatesh, Bodke, & AdityaRaoS, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

8-fluoro-3,5-dihydropyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRIZGSAMDNDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

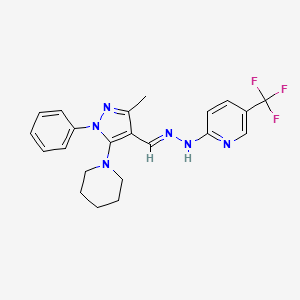

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

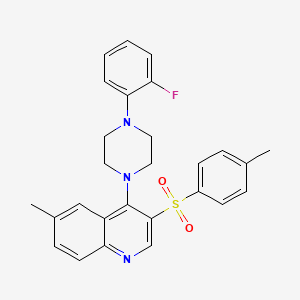

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

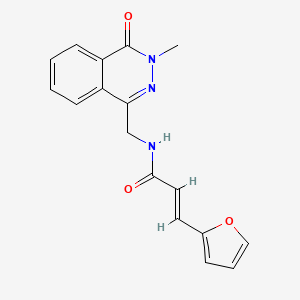

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

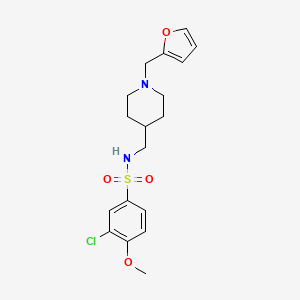

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)